molecular formula C27H24ClN3O3 B2607590 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-24-2

1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2607590
CAS RN: 899920-24-2
M. Wt: 473.96
InChI Key: PQEIHAISGNVIAK-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24ClN3O3 and its molecular weight is 473.96. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Rearrangements and Synthesis

  • The reactivity of similar compounds like 3-chloroquinoline-2,4-diones with ethanolamine and isothiocyanic acid leads to new molecular rearrangements and the formation of various derivatives, including thioxoimidazo derivatives and compounds with quinazoline skeletons (Klásek, Lyčka, & Rouchal, 2020). Similar reactions can potentially be applied to synthesize new derivatives of 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione.

Chemical Synthesis Using Carbon Dioxide

  • Efficient synthesis protocols using carbon dioxide have been developed for quinazoline-2,4(1H,3H)-diones derivatives, which are key intermediates in several drug syntheses (Patil, Tambade, Jagtap, & Bhanage, 2008). This method could potentially be adapted for synthesizing the specific compound .

Antioxidant Applications

  • Certain quinolinone derivatives have been synthesized and characterized for their efficiency as antioxidants in lubricating greases (Hussein, Ismail, & El-Adly, 2016). This suggests that similar compounds like 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione may also have potential applications as antioxidants in various industrial contexts.

Pharmaceutical Applications

  • Synthesis of quinazoline derivatives has implications in pharmaceutical research, where these compounds are used as intermediates in drug development (Fukami et al., 2000). The specific chemical structure of 1-(2-chlorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione might offer unique biological activities, making it a candidate for drug discovery and development.

Photolysis and Derivative Formation

  • Photolysis of similar chloroacetamides has been shown to yield new isoquinoline derivatives (Bremner, Jaturonrusmee, Engelhardt, & White, 1989). This approach could be explored for the synthesis of new derivatives of the target compound, potentially leading to novel chemical entities with unique properties.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O3/c28-23-11-5-3-9-21(23)18-31-24-12-6-4-10-22(24)26(33)30(27(31)34)16-14-25(32)29-15-13-19-7-1-2-8-20(19)17-29/h1-12H,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIHAISGNVIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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